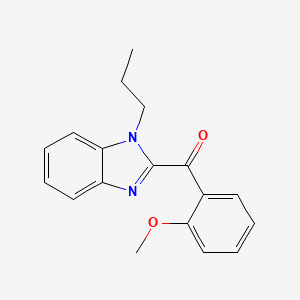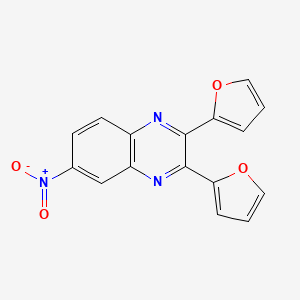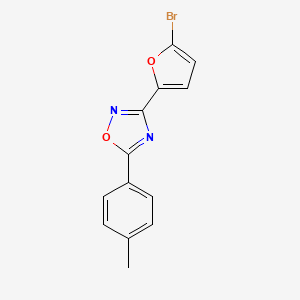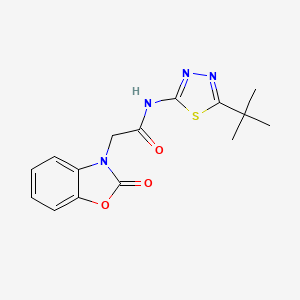![molecular formula C19H14ClFN2O2 B5548496 7-chloro-4-[(8-fluoro-2-quinolinyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5548496.png)
7-chloro-4-[(8-fluoro-2-quinolinyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzoxazepine derivatives, like those involving chloro and fluoro substituents, often involves intricate synthetic pathways. While specific synthesis details of this compound are not readily available, related structures suggest a multi-step synthetic approach involving cyclization reactions, halogenation, and carbonylation steps to introduce the quinolinyl carbonyl group and the tetrahydro-1,4-benzoxazepine framework.
Molecular Structure Analysis
The molecular structure of benzoxazepine derivatives is characterized by their heterocyclic rings. These structures exhibit significant molecular conformations due to their fused ring systems. For instance, compounds similar to the subject molecule have been described to adopt specific conformations that influence their chemical reactivity and interaction capabilities, including how the rings adopt boat or chair conformations impacting the overall molecular geometry and electronic distribution (Blanco et al., 2012).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Isomorphism
- The study by Blanco et al. (2012) on related benzazepine derivatives explored their molecular conformations and intermolecular interactions. They discovered that despite being isomorphous, slight differences in unit-cell dimensions and molecular conformations led to variations in intermolecular interactions, specifically highlighting the presence and absence of certain hydrogen bonds in different structures Blanco, M. C., Palma, A., Cobo, J., & Glidewell, C. (2012).
Synthesis and Structural Diversity
- Research by Gómez et al. (2009) presented the synthesis of four differently substituted tetrahydro-1H-1,4-epoxy-1-benzazepines, revealing how slight modifications in the chemical structure can lead to significant changes in hydrogen-bonded structures and molecular arrangements, demonstrating the compound's versatility for further chemical modifications Gómez, S. L., Sanabria, C. M., Palma, A., Bahsas, A., Cobo, J., & Glidewell, C. (2009).
Antibacterial Properties
- Sanchez et al. (1988) explored the synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids, including derivatives similar to the compound . They evaluated these compounds for their antibacterial activity, highlighting the potential of such chemical structures in developing new antibacterial agents Sanchez, J. P., Domagala, J., Hagen, S., Heifetz, C. L., Hutt, M. P., Nichols, J., & Trehan, A. (1988).
Heterocyclic Compound Synthesis
- The work by Yang and Liu (2006) on the synthesis of fluoroalkylated heterocycles demonstrated the reactivity of similar benzoxazine compounds with dinucleophiles, leading to the production of various heterocyclic compounds. This showcases the compound's potential as a precursor for synthesizing a wide range of heterocyclic structures Yang, X., & Liu, J.-T. (2006).
Dopaminergic Activity
- Research on substituted benzazepines, including structures related to the one , has demonstrated dopaminergic activity, suggesting potential applications in neuroscience and pharmacology, particularly in exploring central and peripheral dopamine receptors Pfeiffer, F. R., Wilson, J. W., Weinstock, J., Kuo, G. Y., Chambers, P. A., Holden, K. G., Hahn, R. A., Wardell, A., Tobia, A., Setler, P. E., & Sarau, H. (1982).
Eigenschaften
IUPAC Name |
(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(8-fluoroquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2/c20-14-5-7-17-13(10-14)11-23(8-9-25-17)19(24)16-6-4-12-2-1-3-15(21)18(12)22-16/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNKLTJZXZLZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)C3=NC4=C(C=CC=C4F)C=C3)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-[(8-fluoro-2-quinolinyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5548434.png)
![ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5548442.png)
![2-{4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-1,3-benzoxazole](/img/structure/B5548445.png)

![6-methoxy-3-methyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5548476.png)
![5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone](/img/structure/B5548484.png)

![4-oxo-4-{[2-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5548513.png)
![8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548519.png)
![N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5548525.png)
![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)
![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)